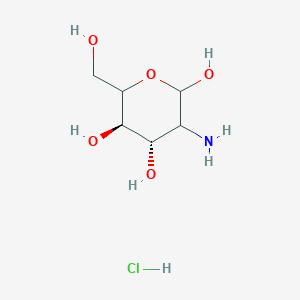
cis-3-Amino-1-hydroxy-4-methyl-2-pyrrolidinone Acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
-
Acetic Acid
Carbonylation of Methanol: Acetic acid is industrially produced via the carbonylation of methanol. The process involves three steps
-
(3S,4S)-3-amino-1-hydroxy-4-methylpyrrolidin-2-one and (3R,4R)-3-amino-1-hydroxy-4-methylpyrrolidin-2-one
- These compounds can be synthesized through asymmetric synthesis involving organocatalytic addition reactions. For example, the addition of dithiomalonates to nitrostyrenes under specific conditions can yield these stereoisomers .
Industrial Production Methods
-
Acetic Acid
- The Monsanto process, developed in the 1960s, is a widely used industrial method for producing acetic acid. It involves the rhodium-iodine catalyzed carbonylation of methanol .
-
Pyrrolidinone Derivatives
- Industrial production methods for these derivatives are less common but can involve similar asymmetric synthesis techniques used in laboratory settings.
Analyse Chemischer Reaktionen
Types of Reactions
-
Acetic Acid
Oxidation: Acetic acid can be oxidized to carbon dioxide and water.
Reduction: It can be reduced to ethanol.
Substitution: Acetic acid can undergo nucleophilic substitution reactions to form esters and amides.
-
Pyrrolidinone Derivatives
- These compounds can undergo various organic reactions, including nucleophilic addition and substitution reactions. The specific conditions and reagents depend on the desired products .
Common Reagents and Conditions
-
Acetic Acid
-
Pyrrolidinone Derivatives
Major Products Formed
-
Acetic Acid
-
Pyrrolidinone Derivatives
Wissenschaftliche Forschungsanwendungen
-
Acetic Acid
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Plays a role in metabolic pathways.
Medicine: Used in the production of pharmaceuticals.
Industry: Used in the production of plastics, textiles, and food preservatives.
-
Pyrrolidinone Derivatives
Chemistry: Used as intermediates in organic synthesis.
Medicine: Investigated for their pharmacological properties.
Wirkmechanismus
-
Acetic Acid
- Acetic acid acts as a weak acid, donating protons in aqueous solutions. It can also act as a nucleophile in organic reactions .
-
Pyrrolidinone Derivatives
Vergleich Mit ähnlichen Verbindungen
-
Acetic Acid
- Similar compounds include formic acid and propionic acid. Acetic acid is unique due to its widespread use and relatively low toxicity .
-
Pyrrolidinone Derivatives
- Similar compounds include other amino-hydroxy pyrrolidinones. The specific stereochemistry of (3S,4S)-3-amino-1-hydroxy-4-methylpyrrolidin-2-one and (3R,4R)-3-amino-1-hydroxy-4-methylpyrrolidin-2-one makes them unique in terms of their biological activity and potential applications .
Eigenschaften
IUPAC Name |
acetic acid;(3S,4S)-3-amino-1-hydroxy-4-methylpyrrolidin-2-one;(3R,4R)-3-amino-1-hydroxy-4-methylpyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H10N2O2.2C2H4O2/c2*1-3-2-7(9)5(8)4(3)6;2*1-2(3)4/h2*3-4,9H,2,6H2,1H3;2*1H3,(H,3,4)/t2*3-,4-;;/m10../s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPMZKMAYHKMNQE-FGCWDYKESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C(=O)C1N)O.CC1CN(C(=O)C1N)O.CC(=O)O.CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C(=O)[C@@H]1N)O.C[C@H]1CN(C(=O)[C@H]1N)O.CC(=O)O.CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28N4O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(1S,3R,6S,8R,11S,13R,16R,18R,21S,23R,26S,28S,31S,33R,36R,38R,40R,42R,44R,46R,48S)-5,10,15,20,25,35-hexakis(hydroxymethyl)-44,49-bis(2-hydroxypropoxy)-30-(2-hydroxypropoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,45,46,47,48-dodecol](/img/structure/B8056646.png)

![1,4-bis[(R)-[(2S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methoxy]phthalazine](/img/structure/B8056663.png)

![Sodium;4-[2-(2,4-dinitrophenyl)-3-(4-iodophenyl)tetrazol-2-ium-5-yl]benzene-1,3-disulfonate](/img/structure/B8056670.png)
![(3aR,5S,6aS)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B8056675.png)


